molecular formula C17H28ClNO B1394693 3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1219982-75-8

3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride

Cat. No.: B1394693
CAS No.: 1219982-75-8
M. Wt: 297.9 g/mol
InChI Key: MMQFNWUCKNSXGP-UHFFFAOYSA-N
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Description

3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride is a piperidine derivative featuring a phenoxyethyl substituent at the 3-position of the piperidine ring. The compound’s structure includes a 2-isopropyl-5-methylphenol group linked via a two-carbon ethyl chain to the piperidine nitrogen, with a hydrochloride salt enhancing its stability and solubility.

Properties

IUPAC Name

3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-13(2)16-7-6-14(3)11-17(16)19-10-8-15-5-4-9-18-12-15;/h6-7,11,13,15,18H,4-5,8-10,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQFNWUCKNSXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride typically involves several steps. One common method includes the reaction of 2-(2-isopropyl-5-methylphenoxy)ethyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. After the reaction is complete, the product is purified by recrystallization or column chromatography to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Derivatives with Phenoxy Substituents

(a) 3-(5-Isopropyl-2-methylphenoxy)piperidine Hydrochloride (CAS 1219982-14-5)
  • Molecular Formula: C₁₅H₂₄ClNO.
  • Key Differences: Lacks the ethyl linker, with the phenoxy group directly attached to the piperidine nitrogen.
  • Implications : Shorter chain length may reduce lipophilicity and alter binding kinetics compared to the target compound.
(b) 3-((5-Isopropyl-2-methylphenoxy)methyl)piperidine Hydrochloride (CAS 1220033-69-1)
  • Molecular Formula: C₁₆H₂₆ClNO.
  • Key Differences : Features a methylene (-CH₂-) linker instead of an ethyl chain.

Piperidine Derivatives with Diverse Substituents

(a) 4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)
  • Molecular Formula: C₁₈H₂₁NO·HCl.
  • Key Differences: Contains a diphenylmethoxy group instead of a substituted phenoxyethyl chain.
  • Regulatory/Environmental Notes: Limited ecological data available; may require additional safety assessments.
(b) 2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride (CAS 2034156-59-5)
  • Molecular Formula : C₁₁H₂₀ClN₃O.
  • Key Differences : Incorporates an oxadiazole ring, which introduces hydrogen-bonding capabilities absent in the target compound.
  • Implications : The oxadiazole moiety may enhance target specificity in drug design.

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Potential Applications
3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine HCl Not Provided C₁₇H₂₈ClNO* ~298.3* Ethyl linker, bulky phenoxy substituents Pharma research (inferred)
3-(5-Isopropyl-2-methylphenoxy)piperidine HCl 1219982-14-5 C₁₅H₂₄ClNO 277.8 Direct phenoxy attachment Antimicrobial agents
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₁NO·HCl 303.8 Aromatic diphenylmethoxy group Not specified
2-[5-(2-Methylpropyl)-oxadiazol-3-yl]piperidine HCl 2034156-59-5 C₁₁H₂₀ClN₃O 261.8 Oxadiazole ring Drug discovery

*Inferred based on structural analogs.

Research Findings and Implications

  • Structural Influence on Bioactivity: Ethyl-linked phenoxy derivatives (e.g., target compound) may exhibit enhanced lipophilicity, favoring interactions with hydrophobic targets compared to methyl-linked analogs.
  • Antimicrobial Potential: Piperidine derivatives with substituted phenoxy groups (e.g., ) have shown activity against Gram-positive bacteria and fungi, suggesting the target compound could be explored for similar applications.
  • Regulatory Considerations : Compounds like 4-(Diphenylmethoxy)piperidine HCl highlight the need for ecological and safety assessments, which may apply to the target compound.

Biological Activity

3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride, a compound with the chemical formula C₁₇H₂₈ClNO, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C₁₇H₂₈ClNO
  • CAS Number : 1219982-75-8
  • MDL Number : MFCD13560479
  • Hazard Classification : Irritant

Pharmacological Activity

Research into the biological activity of this compound indicates several potential therapeutic applications:

  • Antidepressant Activity : Studies suggest that compounds with piperidine structures exhibit significant antidepressant effects. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticonvulsant Properties : Similar compounds have shown anticonvulsant activity in various models, suggesting that this derivative may also possess such properties. The SAR indicates that modifications in the side chain can enhance efficacy against seizure models.
  • Anticancer Potential : Preliminary data indicate that derivatives with similar structures can inhibit cancer cell proliferation. For instance, compounds exhibiting a phenoxy group have been linked to enhanced cytotoxicity in various cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Piperidine Ring : The presence of the piperidine ring is crucial for biological activity, as it provides a basic nitrogen atom that can participate in hydrogen bonding and receptor interactions.
  • Phenoxy Group : The isopropyl and methyl substitutions on the phenoxy ring influence lipophilicity and receptor binding affinity, which are critical for enhancing bioactivity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantModulation of serotonin levels observed in animal models
AnticonvulsantSignificant reduction in seizure frequency
AnticancerInhibition of cell growth in HCT116 and HeLa cell lines

Detailed Research Findings

  • Antidepressant Effects : A study demonstrated that piperidine derivatives could significantly reduce depressive-like behavior in rodent models when administered at specific dosages, indicating a dose-dependent response.
  • Anticonvulsant Activity : In an experimental model using pentylenetetrazole (PTZ), compounds structurally similar to this compound showed a notable decrease in seizure duration and frequency, suggesting potential therapeutic applications in epilepsy management.
  • Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that this compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as a candidate for further development in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride
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3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride

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